Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate
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Overview
Description
Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate is a bicyclic compound with a unique structure that includes a lactone ring. This compound is of significant interest in synthetic chemistry due to its potential as a versatile building block for more complex molecules .
Preparation Methods
The synthesis of methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate typically involves photochemical rearrangement. One efficient method uses flow photochemistry, which significantly reduces reaction times from 24 hours to just 10 minutes. This method also improves throughput, achieving 144 mg/h compared to 14-21 mg/h in batch processes . The starting material for this synthesis is often 2-pyrone, which undergoes a photochemical reaction to form the desired bicyclic lactone .
Chemical Reactions Analysis
Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate undergoes various chemical reactions, including nucleophilic attack, which opens the lactone ring. This reactivity has been demonstrated with halides, as well as various soft and hard nucleophiles . The compound can also participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with methacrylonitrile, forming a cycloadduct .
Scientific Research Applications
This compound is valuable in synthetic chemistry as a building block for more complex molecules. Its ability to undergo nucleophilic attack and ring-opening reactions makes it useful for creating diverse chemical structures .
Mechanism of Action
The mechanism of action for methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate primarily involves its reactivity towards nucleophiles. The lactone ring can be opened by nucleophilic attack, leading to various functionalized products . This reactivity is facilitated by the strained nature of the bicyclic ring system, which makes it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate can be compared to other bicyclic lactones, such as 2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate. While both compounds share a bicyclic lactone structure, the former has a more strained ring system, which enhances its reactivity . This makes this compound a more versatile building block in synthetic chemistry .
Properties
CAS No. |
61752-11-2 |
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Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-10-6(8)3-2-4-5(3)11-7(4)9/h2,4-5H,1H3 |
InChI Key |
CEODSBUPOOLBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2C1OC2=O |
Origin of Product |
United States |
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